

# The Therapeutic Potential of NC318 in Oncology: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML318**

Cat. No.: **B15563388**

[Get Quote](#)

Disclaimer: Initial searches for "**ML318**" did not yield a specific therapeutic agent in oncology. The information presented here pertains to NC318, a humanized monoclonal antibody targeting Siglec-15 (S15), which is believed to be the intended subject of inquiry.

## Introduction

NC318 is an investigational immunotherapeutic agent designed to enhance the body's anti-tumor immune response. It is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15).<sup>[1]</sup> Siglec-15 is a protein expressed on the surface of certain tumor cells and tumor-associated macrophages (TAMs), where it is believed to play a role in suppressing the immune system.<sup>[1]</sup> By blocking the activity of Siglec-15, NC318 aims to restore T-cell function and promote anti-tumor immunity.<sup>[3]</sup> This technical guide provides an in-depth overview of the therapeutic potential of NC318 in oncology, focusing on its mechanism of action, clinical trial data, and the signaling pathways it modulates.

## Core Mechanism of Action

NC318 exerts its anti-tumor effects by disrupting the immunosuppressive signals mediated by Siglec-15. Siglec-15 is upregulated in the tumor microenvironment and is expressed on various cancer cells and tumor-infiltrating myeloid cells.<sup>[2]</sup> Its expression is often non-overlapping with PD-L1, another key immune checkpoint protein, suggesting that NC318 could be effective in patients who are resistant to anti-PD-1/PD-L1 therapies.<sup>[2]</sup>

The binding of NC318 to Siglec-15 on TAMs and tumor cells is thought to inhibit the immunosuppressive functions of these cells.<sup>[1]</sup> This may lead to a cascade of events that promote an anti-tumor immune response, including the enhancement of T-cell proliferation and function.<sup>[3]</sup> Preclinical studies have demonstrated that blocking Siglec-15 with an antibody can enhance anti-tumor immunity.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Siglec-15-mediated immune suppression and a general workflow for evaluating the clinical efficacy of NC318.



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of NC318 in the tumor microenvironment.



[Click to download full resolution via product page](#)

**Caption:** General workflow for NC318 clinical trials.

## Clinical Development and Efficacy

NC318 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of advanced or metastatic solid tumors.<sup>[3][4]</sup> These trials have assessed the safety, tolerability, and anti-tumor activity of NC318 both as a monotherapy and in combination with other immunotherapies, such as the anti-PD-1 antibody pembrolizumab.<sup>[5][6]</sup>

## Quantitative Clinical Trial Data

The following tables summarize key quantitative data from clinical studies of NC318.

Table 1: NC318 Monotherapy Clinical Trial Results

| Metric                                 | Value                | Patient Population                              | Clinical Trial     |
|----------------------------------------|----------------------|-------------------------------------------------|--------------------|
| Disease Control Rate                   | 37%                  | Advanced/Metastatic Solid Tumors                | NCT03665285        |
| Median Progression-Free Survival (PFS) | 5.0 months           | S15+ Patients with Disease Control              | NCT03665285        |
| Durable Clinical Benefit               | 40% (Stable Disease) | S15+ Subjects (H-score $\geq 1$ )               | Phase 1/2 Study[2] |
| Median Duration of Disease Control     | 24 weeks             | Subjects with $\geq 16$ weeks of Stable Disease | NCT03665285[7]     |

Table 2: NC318 in Combination with Pembrolizumab (for PD-1 Axis Inhibitor Refractory NSCLC)

| Metric                   | Value               | Patient Population                            | Clinical Trial |
|--------------------------|---------------------|-----------------------------------------------|----------------|
| Durable Clinical Benefit | 28% (5/18 patients) | Advanced PD-1 Axis Inhibitor Refractory NSCLC | NCT04699123    |
| Confirmed Responses      | 3 patients          | Advanced PD-1 Axis Inhibitor Refractory NSCLC | NCT04699123    |

Note: Durable clinical benefit is defined as a partial response or stable disease lasting greater than 6 months.

## Experimental Protocols

Detailed experimental protocols for the clinical trials are registered and available on clinical trial databases. A general outline of the methodology used in the Phase 1/2 trial (NCT03665285) is provided below.

### Phase 1/2 Monotherapy Trial (NCT03665285) - General Protocol

- Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies are screened.[4] Key inclusion criteria include an ECOG performance status of 0 or 1 and the presence of measurable disease.[4]
- Tumor Biopsy and S15 Expression Analysis: A baseline tumor biopsy is obtained to assess the expression level of Siglec-15 using immunohistochemistry (IHC).[2]
- Dose Escalation and Expansion: The Phase 1 portion of the study involves dose escalation to determine the recommended Phase 2 dose (RP2D).[4] The Phase 2 portion further evaluates the efficacy and safety of NC318 in specific tumor types.
- Treatment Administration: NC318 is administered intravenously (IV) at various dose levels and schedules.[4]
- Tumor Assessment: Tumor responses are evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2][4]
- Biomarker Analysis: Peripheral blood and tumor tissue samples are collected to evaluate pharmacodynamic markers and potential predictive biomarkers of response.[2][8]

## Conclusion and Future Directions

NC318 represents a novel immunotherapeutic approach with the potential to treat a range of solid tumors, particularly those that are resistant to existing checkpoint inhibitors. Early clinical data have shown promising signs of anti-tumor activity, with a manageable safety profile.[7] The combination of NC318 with pembrolizumab has demonstrated clinical benefit in patients with advanced, PD-1 axis inhibitor refractory NSCLC.[6]

Further investigation is ongoing to optimize the dosing regimen and to identify patient populations most likely to benefit from NC318 therapy. The development of a validated assay for Siglec-15 expression is crucial for patient selection in future clinical trials.[8] While NextCure announced the discontinuation of the NC318 monotherapy development, the combination therapy trials continue to be explored.[9] The continued exploration of NC318 in combination with other anti-cancer agents may unlock its full therapeutic potential in oncology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. ir.nextcure.com [ir.nextcure.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. The NC318 Phase 2 trial, in Combination with Pembrolizumab, shows clinical activity in treating patients with advanced NSCLC [synapse.patsnap.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A Safety and Tolerability Study of NC318 in Subjects With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [The Therapeutic Potential of NC318 in Oncology: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563388#exploring-the-therapeutic-potential-of-ml318-in-oncology>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)